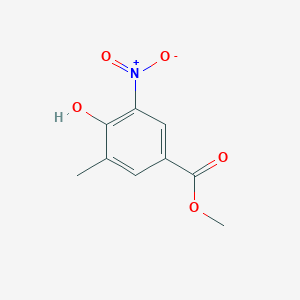

Methyl 4-hydroxy-3-methyl-5-nitrobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

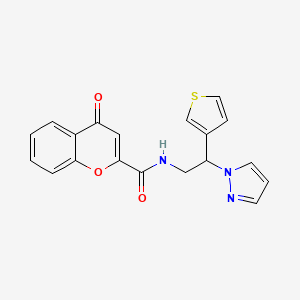

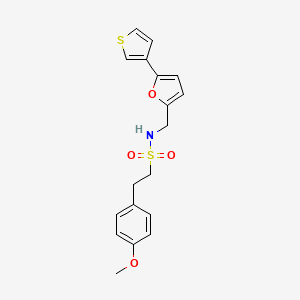

Methyl 4-hydroxy-3-methyl-5-nitrobenzoate, also known as methyl paraben, is a common preservative used in various industries, including cosmetics, food, and pharmaceuticals. It is a white crystalline powder with a slightly bitter taste and is soluble in alcohol and ether but insoluble in water. Methyl paraben is a synthetic compound that is derived from para-hydroxybenzoic acid and is commonly used as a substitute for natural preservatives.

Applications De Recherche Scientifique

Crystal Structure Analysis

Methyl 4-hydroxy-3-methyl-5-nitrobenzoate crystallizes with two unique molecules, A and B, in the asymmetric unit of the triclinic unit cell . The crystal structure is linked by 12 hydrogen bonding and two π-stacking interactions into infinite stacked sheets parallel to (101) .

Non-Covalent Interactions

This compound plays a significant role in the study of non-covalent interactions, which are crucial to understanding the structures of organic crystals, drug binding, and many biological processes . These interactions include both classical and non-classical hydrogen bonding, π-π and C—H…π interactions together with hydrophobic forces, van der Waals interactions, and electrostatic effects .

Supramolecular Structures

Weak noncovalent interactions play a significant role in biological or biomimetic systems as well as in artificial supramolecular structures . They can stabilize the three-dimensional structure of large molecules, such as proteins and nucleic acids, and are involved in many biological processes .

Intermediate in Synthesis

Methyl 4-hydroxy-3-methyl-5-nitrobenzoate and its derivatives are used as intermediates in the synthesis of complex organic compounds. For instance, it was used in the synthesis of coenzyme Q and related compounds through various chemical reactions.

Anti-Infective Agent

Although not directly related to Methyl 4-hydroxy-3-methyl-5-nitrobenzoate, similar compounds have shown potential as anti-infective agents in human microbial infections . Further research could explore the potential of Methyl 4-hydroxy-3-methyl-5-nitrobenzoate in this area.

Source of Biologically Active Compounds

Again, while not directly related to Methyl 4-hydroxy-3-methyl-5-nitrobenzoate, similar compounds have been used to yield 2-(3-hydroxy-2-oxoindolin-3-yl)acetic acids, which are sources of natural products and biologically active compounds . This suggests potential applications of Methyl 4-hydroxy-3-methyl-5-nitrobenzoate in the production of biologically active compounds.

Propriétés

IUPAC Name |

methyl 4-hydroxy-3-methyl-5-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-5-3-6(9(12)15-2)4-7(8(5)11)10(13)14/h3-4,11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLYXWUDPPLRBSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)[N+](=O)[O-])C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((4-(phenylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2661011.png)

![N-(4-chlorophenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2661014.png)

![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2661026.png)